molecular formula C8H14O B3245123 (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol CAS No. 16609-64-6

(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol

Cat. No.: B3245123
CAS No.: 16609-64-6
M. Wt: 126.2 g/mol
InChI Key: HUADUHNYPJBEBQ-DGUCWDHESA-N
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Description

(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol (CAS 16613-81-3) is a high-purity chiral bicyclic compound of significant interest in organic and medicinal chemistry research. With a molecular formula of C8H14O and a molecular weight of 126.20 g/mol, this stereochemically defined scaffold serves as a versatile and valuable chiral building block . Its rigid bicyclo[3.1.0]hexane structure, which incorporates a fused cyclopropane ring, is particularly useful in the synthesis of complex molecules for pharmaceutical and agrochemical applications . This compound is related to ketone derivatives that are explicitly used as chiral intermediates in fragrances, pharmaceuticals, and agrochemicals, highlighting the utility of this structural class in applied research . The compound requires careful handling. It is classified as harmful if swallowed, and may cause skin, serious eye, and respiratory irritation . Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection, and use only in a well-ventilated area . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-8(2)6-3-5(9)4-7(6)8/h5-7,9H,3-4H2,1-2H3/t5?,6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUADUHNYPJBEBQ-DGUCWDHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CC(C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2[C@@H]1CC(C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Investigations of 1r,3s,5s 6,6 Dimethylbicyclo 3.1.0 Hexan 3 Ol

Analysis of Absolute and Relative Stereochemistry

The bicyclo[3.1.0]hexane framework is an important structural motif found in numerous natural products and synthetic molecules. nih.gov The specific compound, (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol, possesses three chiral centers at positions C1, C3, and C5. The absolute configuration of these centers is designated as (1R), (3S), and (5S) according to the Cahn-Ingold-Prelog priority rules. This defined three-dimensional arrangement is crucial, as stereoisomers of a compound can exhibit different biological and physical properties.

The relative stereochemistry describes the orientation of substituents relative to each other within the molecule. In this case, the configuration of the hydroxyl group at C3 is trans relative to the cyclopropane (B1198618) ring (C1-C6-C5 bridge). This specific spatial arrangement distinguishes it from other diastereomers.

Diastereomeric and Enantiomeric Relationships within Bicyclo[3.1.0]hexan-3-ol Systems

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. They are broadly classified as enantiomers and diastereomers.

Enantiomers are non-superimposable mirror images of each other. For this compound, its enantiomer is (1S,3R,5R)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol, where all three chiral centers are inverted.

Diastereomers are stereoisomers that are not mirror images of each other. This occurs when some, but not all, of the chiral centers are inverted. For a molecule with three stereocenters, there are 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers.

The relationships between the (1R,3S,5S) isomer and its other stereoisomers are detailed in the table below.

Compound ConfigurationRelationship to (1R,3S,5S)
(1S,3R,5R)Enantiomer
(1R,3R,5S)Diastereomer (Epimeric at C3)
(1S,3S,5R)Diastereomer (Epimeric at C3)
(1R,3S,5R)Diastereomer (Epimeric at C5)
(1S,3R,5S)Diastereomer (Epimeric at C5)
(1S,3S,5S)Diastereomer (Epimeric at C1)
(1R,3R,5R)Diastereomer (Epimeric at C1)

Stereochemical Purity and Control in Synthetic Pathways

Achieving high stereochemical purity is a significant challenge and a primary goal in the synthesis of complex molecules like this compound. Synthetic strategies often employ chiral starting materials or asymmetric catalytic methods to control the formation of specific stereoisomers.

A common and effective strategy for synthesizing the 6,6-dimethylbicyclo[3.1.0]hexane core relies on the use of (+)-3-carene, a naturally occurring and inexpensive monoterpene. researchgate.netlookchem.com The inherent chirality of (+)-3-carene is used to establish the desired absolute stereochemistry at the bridgehead carbons, C1 and C5. A typical synthetic sequence involves a ring contraction of a carene-derived intermediate, such as a bromohydrin, to form the bicyclo[3.1.0]hexane skeleton. lookchem.com This process reliably sets the stereocenters at C1 and C5 to (1R, 5S).

The final stereocenter at C3 is typically introduced by the reduction of a ketone precursor, 6,6-dimethylbicyclo[3.1.0]hexan-3-one. lookchem.comnih.gov The stereochemical outcome of this reduction is critical for obtaining the desired (3S) configuration. The approach of the reducing agent to the carbonyl group can be influenced by the steric hindrance of the bicyclic framework, potentially leading to a mixture of diastereomers (the (3S)-alcohol and the (3R)-alcohol). Therefore, the choice of reducing agent and reaction conditions is crucial for maximizing the yield of the desired diastereomer.

To obtain enantiomerically pure compounds, chemoenzymatic methods, such as lipase-catalyzed kinetic resolution, can be employed. scirp.orgresearchgate.net In this technique, an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer with high purity. For instance, the kinetic resolution of a related secondary allylic alcohol, (+)-1-[(1S,5R)-6,6-dimethylbicyclo-[3.1.0]hex-2-en-2-yl)]ethanol, has been successfully demonstrated. researchgate.net

Conformational Analysis of the Bicyclo[3.1.0]hexane Ring System

The bicyclo[3.1.0]hexane ring system consists of a cyclopentane (B165970) ring fused with a cyclopropane ring, resulting in a conformationally rigid and strained structure. nih.gov This rigidity is a valuable feature, as it limits the number of accessible conformations and allows for the design of molecules with well-defined three-dimensional shapes.

Numerous computational and experimental studies, including molecular dynamics simulations, X-ray crystallography, and spectroscopic analysis, have consistently shown that the bicyclo[3.1.0]hexane skeleton strongly prefers a "boat-like" conformation for the five-membered ring. conicet.gov.arrsc.orgoup.com The alternative "chair-like" conformation is a higher-energy state. conicet.gov.arrsc.org The boat conformation is favored because it minimizes the eclipsing strain that would be more pronounced in the chair form. oup.com

The presence of the gem-dimethyl group at the C6 position, as in this compound, further reinforces this conformational preference. These substituents introduce steric constraints that disfavor other potential conformations. oup.com The hydroxyl group at the C3 position can exist in either a pseudo-axial or pseudo-equatorial orientation within the boat-like structure. The relative stability of these orientations is influenced by steric and electronic interactions with the rest of the molecule. The rigid bicyclic framework is effectively used for the conformational restriction of side chains in various pharmacologically active molecules. mdpi.comnih.gov

The table below summarizes key aspects of the stereochemical investigations.

SectionKey Research FindingMethodology
2.1. StereochemistryThe molecule possesses three stereocenters (1R, 3S, 5S), leading to 8 possible stereoisomers (4 enantiomeric pairs).Cahn-Ingold-Prelog System
2.2. Synthetic ControlStereochemistry at C1 and C5 is often controlled by using (+)-3-carene as a chiral starting material.Asymmetric Synthesis
2.2. Synthetic ControlEnantiomeric purity can be achieved through methods like enzymatic kinetic resolution.Biocatalysis
2.3. ConformationThe bicyclo[3.1.0]hexane ring system adopts a rigid, boat-like conformation.X-ray Crystallography, DFT Calculations

Synthetic Methodologies for 1r,3s,5s 6,6 Dimethylbicyclo 3.1.0 Hexan 3 Ol and Analogs

Total Synthesis Approaches to the Bicyclo[3.1.0]hexane Core

The construction of the bicyclo[3.1.0]hexane skeleton, a key structural motif in numerous natural products and therapeutic agents, is a significant challenge in organic synthesis. Various approaches have been developed that leverage either the formation of the three-membered ring onto a pre-existing five-membered ring (cyclopropanation) or the formation of one of the rings from a functionalized precursor (intramolecular cyclization).

Cyclopropanation Strategies

Cyclopropanation strategies involve the formation of the cyclopropane (B1198618) ring from an appropriate unsaturated precursor. These methods are diverse, ranging from classic carbenoid additions to modern catalytic radical pathways.

Intramolecular Simmons-Smith Cyclopropanation : This method is effective for creating bicyclo[3.1.0]hexane systems. The reaction's stereochemical outcome can be controlled by directing groups, such as an allylic alcohol, which guides the zinc carbenoid to deliver the new ring with high stereocontrol.

Catalytic Intramolecular Cyclopropanation : Transition metal catalysis offers powerful routes to the bicyclic core. Ruthenium(II)-catalyzed intramolecular cyclopropanation of α-diazoacetates is an efficient method for building the analogous azabicyclo[3.1.0]hexane core, suggesting its applicability to the carbocyclic system. researchgate.net Furthermore, a cooperative catalyst system using Copper(I) and a chiral secondary amine enables the intramolecular radical cyclopropanation of unactivated alkenes. d-nb.info This asymmetric transformation can produce enantioenriched bicyclo[3.1.0]hexanes with excellent enantioselectivity. d-nb.info

Convergent Annulation Strategies : Complex bicyclic scaffolds can be assembled rapidly from individual fragments. A photoredox-mediated (3+2) annulation between cyclopropenes and aminocyclopropanes provides a convergent route to highly substituted bicyclo[3.1.0]hexanes under mild conditions. nih.govrsc.org

Table 1: Selected Cyclopropanation Strategies for the Bicyclo[3.1.0]hexane Core

MethodPrecursor TypeKey Reagents/CatalystsKey FeaturesReference
Intramolecular Simmons-SmithUnsaturated AlcoholCH₂I₂, Zn-Cu coupleDirected by hydroxyl group for stereocontrol.
Catalytic Radical CyclopropanationAlkenyl AldehydeCu(I) / Chiral AmineAsymmetric transformation provides enantioenriched products. d-nb.info
(3+2) AnnulationCyclopropene & CyclopropylamineIridium Photoredox CatalystConvergent synthesis; builds complexity quickly. nih.govrsc.org
Base-Mediated CyclizationEpoxy AlkeneLithium 2,2,6,6-tetramethylpiperidide (LTMP)Starts from chiral precursors like (R)-epichlorohydrin. nih.gov

Intramolecular Cyclization Pathways

These strategies build the bicyclic system by forming one of the rings from a pre-functionalized acyclic or monocyclic precursor, often with excellent stereocontrol.

Ring-Contraction via Semi-Pinacol Rearrangement : A scalable synthesis of 6,6-dimethylbicyclo[3.1.0]hexan-3-one, the direct precursor to the target alcohol, starts from the natural product (+)-3-carene. lookchem.com The key step is a semi-Pinacol rearrangement of a bromohydrin intermediate, which is treated with silver(I) oxide to induce a ring contraction, forming the bicyclo[3.1.0]hexane skeleton. lookchem.com

Radical Oxidative Cyclization : A transition-metal-free approach allows for the synthesis of fused bicyclo[3.1.0]hexanes from gem-dihaloolefins. acs.orgnih.gov This method involves an intramolecular radical oxidative cyclization that proceeds in good to excellent yields. acs.org

Asymmetric Aldol (B89426) Cyclization : Organocatalysis provides a powerful tool for constructing the core with inherent chirality. The asymmetric aldol cyclization of a prochiral triketone, catalyzed by (S)-(-)-proline, can yield an optically active bicyclic ketol in high chemical and optical yields (93.4% ee). researchgate.net This method establishes key stereocenters in the bicyclic core during its formation. researchgate.netacs.org

Table 2: Intramolecular Cyclization Approaches to the Bicyclo[3.1.0]hexane Core

MethodStarting Material TypeKey Reagents/CatalystsKey TransformationReference
Semi-Pinacol RearrangementBromohydrin from (+)-3-careneAg₂ORing contraction of a six-membered ring. lookchem.com
Radical Oxidative Cyclizationgem-DihaloolefinDiphenyl diselenide, TBHPForms fused bicyclic systems. acs.orgnih.gov
Asymmetric Aldol CyclizationTriketone(S)-(-)-ProlineForms chiral bicyclic ketol from an acyclic precursor. researchgate.net

Stereoselective Synthesis of (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol

Achieving the specific (1R,3S,5S) stereochemistry of the target alcohol requires precise control over the synthetic route. This is accomplished either by building the chirality into the core during its formation or by stereoselectively transforming a prochiral precursor.

Asymmetric Catalysis in Bicyclic Alcohol Formation

Asymmetric catalysis uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Organocatalyzed Aldol Cyclization : As previously mentioned, the use of chiral amino acids like L-proline can catalyze the intramolecular aldol reaction of triketones to form bicyclic structures. researchgate.netmdpi.com This approach directly generates an optically active bicyclic ketol, which can then be further elaborated to the target alcohol, establishing the core's stereochemistry early in the synthesis. mdpi.com

Copper-Catalyzed Radical Cyclopropanation : The combination of a Cu(I) salt with a chiral amine ligand can achieve an asymmetric intramolecular radical cyclopropanation. d-nb.info This method constructs enantioenriched bicyclo[3.1.0]hexane skeletons, offering a pathway to chiral analogs and potentially the target compound itself through substrate design. d-nb.info

Table 3: Asymmetric Catalysis in Bicyclic Core and Alcohol Formation

Reaction TypeCatalyst SystemSubstrateOutcomeReference
Intramolecular Aldol Cyclization(S)-(-)-Proline (catalytic)Prochiral TriketoneOptically active bicyclic ketol (93.4% ee). researchgate.net
Intramolecular Radical CyclopropanationCu(I) / Chiral Secondary AmineAlkenyl AldehydeEnantioenriched bicyclo[3.1.0]hexanes (Good to excellent ee). d-nb.info

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, after which they are removed.

Auxiliary-Based Simmons-Smith Approach : An effective strategy for controlling stereochemistry involves a chiral auxiliary-based Simmons-Smith reaction. This approach has been used to generate 1R,5S-bicyclo[3.1.0]hexan-2-one from cyclopent-2-en-1-one with good diastereoselectivity.

N-Acylcamphorsultams in Titanium-Mediated Cyclization : Optically active bicyclic cyclopropanols can be synthesized with high enantio- and diastereoselectivity using Oppolzer's N-acylcamphorsultams as chiral auxiliaries in a titanium-mediated cyclization reaction. nih.gov

Table 4: Chiral Auxiliary-Mediated Synthetic Approaches

MethodChiral AuxiliaryKey ReactionOutcomeReference
Simmons-Smith ReactionNot specifiedCyclopropanationGood diastereoselectivity.
Titanium-Mediated CyclizationOppolzer's N-acylcamphorsultamKulinkovich-de Meijere ReactionHigh enantio- and diastereoselectivity. nih.gov

Enantioselective Reductions to the Alcohol Moiety

One of the most direct methods to obtain the target chiral alcohol is through the enantioselective reduction of the corresponding prochiral ketone, 6,6-dimethylbicyclo[3.1.0]hexan-3-one. This transformation is a cornerstone of asymmetric synthesis.

Corey-Bakshi-Shibata (CBS) Reduction : The CBS reduction is a highly reliable and effective method for the enantioselective reduction of a wide range of ketones. nrochemistry.comchem-station.com It employs a catalytic amount of a chiral oxazaborolidine (CBS catalyst) with a stoichiometric borane (B79455) source (e.g., BH₃·THF). nrochemistry.comyoutube.com The catalyst coordinates to both the ketone and the borane, organizing them in a six-membered transition state that facilitates a highly face-selective hydride transfer, leading to the desired alcohol with excellent enantiomeric excess (ee). nrochemistry.comyoutube.com

Biocatalytic Reductions : Enzymes offer an environmentally benign and highly selective alternative for ketone reductions. tudelft.nl Alcohol dehydrogenases (ADHs) from various microorganisms can reduce bicyclic ketones with high stereoselectivity. nih.gov Whole-cell biocatalysis, for instance, has been used in the kinetic resolution of bicyclic ketones. researchgate.net These biocatalytic methods operate under mild conditions and can provide access to chiral alcohols that are valuable as pharmaceutical building blocks. researchgate.net

Table 5: Enantioselective Reductions of 6,6-Dimethylbicyclo[3.1.0]hexan-3-one

MethodReagent/CatalystKey FeaturesReference
Corey-Bakshi-Shibata (CBS) ReductionChiral oxazaborolidine catalyst, Borane (BH₃)Catalytic, high enantioselectivity for a broad range of ketones. nrochemistry.comchem-station.comyoutube.com
Asymmetric Transfer Hydrogenation (ATH)Chiral Ru or Rh catalyst, H-donor (e.g., isopropanol)Avoids the use of borane reagents. acs.org
Biocatalytic ReductionAlcohol Dehydrogenases (ADHs), Whole cells (e.g., yeast, bacteria)Environmentally friendly, high selectivity, mild reaction conditions. tudelft.nlnih.govresearchgate.net

Chemoenzymatic Synthesis and Biotransformations

Chemoenzymatic strategies, which integrate chemical synthesis with biocatalytic transformations, offer powerful pathways to chiral molecules like this compound. These methods leverage the high selectivity of enzymes to resolve racemic mixtures or introduce stereocenters with precision, often under mild reaction conditions.

Enzymatic kinetic resolution (EKR) is a widely employed technique for separating enantiomers from a racemic mixture. This method relies on an enzyme's ability to selectively catalyze the transformation of one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted enantiomer from the newly formed product. Lipases are particularly versatile and common biocatalysts for the resolution of racemic alcohols and their corresponding esters due to their broad substrate specificity, stability in organic solvents, and high chemo-, regio-, and stereoselectivity. doi.orgjocpr.com

In the context of bicyclo[3.1.0]hexane derivatives, lipase-catalyzed transesterification and hydrolysis are primary methods for resolution. For instance, the kinetic resolution of a secondary allylic alcohol, (+)-1-[(1S,5R)-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl)]ethanol, a structural analog of the target compound, has been successfully achieved. researchgate.net In one study, various lipases were screened for this resolution via transesterification. The best results were obtained using Amano PS lipase (B570770) from Burkholderia cepacia (formerly Pseudomonas cepacia), which selectively converted one diastereoisomer into its corresponding acetate (B1210297). doi.org This enzymatic approach yielded pure diastereoisomers whose absolute configurations could be confirmed by X-ray crystallography. doi.orgresearchgate.net

The efficiency of such resolutions can be optimized by adjusting reaction parameters, including the choice of enzyme, acyl donor, and solvent. scielo.br For the resolution of (+)-1-[(1S,5R)-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl)]ethanol, vinyl acetate is often used as an acyl donor in an organic solvent like diisopropyl ether. doi.org Under optimized conditions, Amano PS lipase can selectively acylate the (R)-alcohol, leaving the (S)-alcohol unreacted, allowing for their separation. doi.org Similarly, enzymatic hydrolysis of the corresponding racemic acetate can be performed in a biphasic system, though transesterification in anhydrous conditions is often preferred. doi.org

Table 1: Examples of Enzymatic Kinetic Resolution of Bicyclo[3.1.0]hexane Analogs
SubstrateEnzymeReaction TypeAcyl Donor/SolventKey FindingReference
(+)-1-[(1S,5R)-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl)]ethanolAmano PS Lipase (from B. cepacia)TransesterificationVinyl acetate / Diisopropyl etherSuccessful conversion of one diastereoisomer, yielding a pure acetate and a mixture of the unreacted alcohol enantiomers. doi.org
(+)-1-[(1S,5R)-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl)]ethyl acetateLipases from B. cepacia, P. fluorescence, C. rugosaHydrolysisPhosphate buffer / Diisopropyl ether-hexaneDemonstrated an alternative resolution strategy to transesterification for obtaining pure diastereoisomeric compounds. doi.org
Racemic benzocycloalkane alcohol (Ivabradine precursor)Pseudomonas cepacia LipaseHydrolysisPhosphate buffer / TolueneAchieved a 96:4 enantiomeric ratio of the desired (S)-alcohol precursor after 30 minutes. mdpi.com

Beyond resolving pre-existing chiral centers, biocatalysis can be used to introduce new stereogenic centers into achiral or prochiral substrates. This is often achieved through stereoselective reduction, oxidation, or hydrolysis reactions catalyzed by whole microbial cells or isolated enzymes.

For bicyclic scaffolds, microorganisms offer a rich source of enzymes capable of performing complex transformations. The microbial transformation of 6,6-dimethylbicyclo[3.1.0]hex-2-en-2-ylethanone, a ketone analog derived from (+)-3-carene, has been investigated using various fungi, including Aspergillus niger and Penicillium species. dergipark.org.tr These biotransformations can lead to a variety of functionalized products. For example, the ketone can be stereoselectively reduced to the corresponding alcohol, 1-(6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl)ethanol. dergipark.org.tr Furthermore, the microorganisms can catalyze the reduction of the double bond within the bicyclic ring system, leading to saturated derivatives like 1-(6,6-dimethylbicyclo[3.1.0]hexan-2-yl)ethanol and 6,6-dimethylbicyclo[3.1.0]hexan-2-ylethanone. dergipark.org.tr More complex transformations, such as dihydroxylation, can also occur, yielding products like 1-(6,6-dimethylbicyclo[3.1.0]hexan-3-ol-2-yl)ethanol. dergipark.org.tr

These processes demonstrate the potential of whole-cell biotransformations to generate a library of functionalized bicyclic compounds from a single precursor. The specific products obtained depend heavily on the microorganism used and the cultivation conditions. Such methods are valuable for accessing derivatives that may be challenging to synthesize through traditional chemical routes.

Scalable Synthetic Processes and Process Optimization

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces numerous challenges related to cost, safety, efficiency, and environmental impact. For compounds like this compound, which has applications in the fragrance industry, developing a robust and scalable process is crucial. myskinrecipes.com

The industrial synthesis of bicyclo[3.1.0]hexane scaffolds often starts from readily available and inexpensive natural products. (+)-3-Carene, a major component of turpentine, is an attractive starting material for 6,6-dimethylbicyclo[3.1.0]hexane derivatives due to its inherent gem-dimethylcyclopropane structure. doi.orglookchem.com A scalable five-step process to produce 6,6-dimethylbicyclo[3.1.0]hexan-3-one, a direct precursor to the target alcohol, has been developed from technical-grade (+)-3-carene. lookchem.com

Process optimization for this route focused on several key industrial considerations:

Minimizing Chromatography: Chromatographic purification is often impractical and costly on a large scale. In the synthesis of the bromohydrin intermediate from (+)-3-carene, initial lab-scale procedures relied on silica (B1680970) gel chromatography, which resulted in low purity and decomposition. The process was improved by developing a crystallization method for the crude product, which enhanced purity and was amenable to scale-up. lookchem.com

Reducing Costly and Hazardous Reagents: A key step in the synthesis involves a semi-Pinacol rearrangement. The original method used excess silver(I) oxide (Ag₂O), which is expensive. The process was optimized to use catalytic amounts of silver nitrate (B79036) (AgNO₃), significantly reducing costs. Similarly, hazardous chromium-based oxidants were avoided in favor of more benign reagents. lookchem.com

Robust Isolation and Purification: For the final liquid ketone product, purification strategies that avoid chromatography are essential. While forming a crystalline bisulfite adduct was unsuccessful, vacuum distillation proved to be a highly effective and scalable method, affording the product with >99% purity on a multikilogram scale. lookchem.com

Telescoped Reactions: To improve efficiency and reduce waste from intermediate isolations, "telescoping" reactions, where sequential steps are performed in a single pot, is a common industrial strategy. Scalable syntheses of other bicyclo[3.1.0]hexane derivatives have successfully employed four-step telescoped processes, significantly streamlining production. nih.gov

Table 2: Process Optimization for the Scalable Synthesis of 6,6-Dimethylbicyclo[3.1.0]hexan-3-one
Synthetic StepInitial Lab-Scale ChallengeOptimized Scalable SolutionReference
Bromohydrin Formation from (+)-3-CarenePurification by silica gel chromatography led to decomposition and low purity (78%).Isolation via extraction followed by crystallization of the crude product from hexane (B92381) at –40 °C. lookchem.com
Semi-Pinacol RearrangementUse of excess and expensive silver(I) oxide (Ag₂O).Replacement with catalytic silver nitrate (AgNO₃), reducing reagent cost. lookchem.com
Baeyer–Villiger Oxidation & SaponificationUse of NaOH for extraction caused unintended saponification of the acetate intermediate.Extraction with milder NaHCO₃ to avoid premature hydrolysis. lookchem.com
Final Product Isolation (Ketone)Purification of a liquid product often requires chromatography.Development of a final vacuum distillation step, yielding >99% pure product on a 0.25 kg scale. lookchem.com

Chemical Reactivity and Transformations of 1r,3s,5s 6,6 Dimethylbicyclo 3.1.0 Hexan 3 Ol

Functional Group Interconversions of the Hydroxyl Group

The secondary alcohol moiety in (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol is the primary site for functional group interconversions, including oxidation, esterification, and etherification.

Oxidation: The oxidation of the hydroxyl group to a carbonyl group yields the corresponding ketone, 6,6-dimethylbicyclo[3.1.0]hexan-3-one. This transformation is a key step in the synthesis of various derivatives. A variety of oxidizing agents can be employed for this purpose. For instance, the oxidation of a similar bicyclic alcohol has been achieved using Dess-Martin periodinane in dichloromethane (B109758) (DCM) at room temperature. googleapis.com Historically, chromium-based reagents such as chromium trioxide (CrO₃) in pyridine (B92270) have also been used, though modern synthetic methods often favor less toxic alternatives. lookchem.com

Oxidizing AgentSolventTemperatureProductReference
Dess-Martin periodinaneDichloromethane (DCM)Room Temperature6,6-dimethylbicyclo[3.1.0]hexan-3-one googleapis.com
Chromium trioxide (CrO₃)/PyridineDichloromethane (DCM)Not specified6,6-dimethylbicyclo[3.1.0]hexan-3-one lookchem.com

Esterification: The hydroxyl group can undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These reactions are typically catalyzed by acids or bases. Lipase-catalyzed enzymatic resolutions are also employed for the enantioselective acylation of related bicyclo[3.1.0]hexane alcohols, highlighting the utility of esterification in separating stereoisomers. For example, lipase-catalyzed acetylation has been used to resolve racemic bicyclo[3.1.0]hexane diol derivatives. acs.org

Etherification: The formation of ethers from bicyclic alcohols can be challenging due to steric hindrance and the potential for competing elimination reactions, especially under acidic conditions. researchgate.netchemrxiv.orgmasterorganicchemistry.com However, methods for the etherification of secondary alcohols using metal catalysts or under specific conditions have been developed. For instance, iron(III) triflate has been shown to be an effective catalyst for the direct etherification of secondary alcohols. nih.gov Another approach involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol (B145695) for the chemoselective conversion of benzyl (B1604629) alcohols to their corresponding ethers. organic-chemistry.org While not directly demonstrated on this compound, these methods represent potential routes for its etherification.

Reactions Involving the Bicyclo[3.1.0]hexane Ring System

The strained bicyclo[3.1.0]hexane core, consisting of a cyclopentane (B165970) ring fused to a cyclopropane (B1198618) ring, imparts unique reactivity to the molecule.

The bicyclo[3.1.0]hexane ring system is thermodynamically stable but can undergo ring-opening reactions under energetic conditions, such as high temperatures or photochemical irradiation. These reactions often proceed via cleavage of one of the bonds of the strained cyclopropane ring. For example, thermal ring-opening aromatization of bicyclo[3.1.0]hexan-2-ones has been used to synthesize 3-hydroxybenzoic acid derivatives, though this requires high temperatures. cdnsciencepub.com Photochemical rearrangements of related bicyclo[3.1.0]hex-3-en-2-ones to phenolic compounds have also been reported, proceeding through a dienone intermediate. cdnsciencepub.comresearchgate.net These studies suggest that the bicyclo[3.1.0]hexane skeleton in this compound would be stable under typical reaction conditions but could be induced to rearrange under thermal or photochemical activation.

While this compound itself is not directly involved in cycloaddition reactions, the synthesis of the bicyclo[3.1.0]hexane skeleton often relies on such transformations. The Pauson-Khand reaction, a [2+2+1] cycloaddition, is a notable method for constructing the related bicyclo[3.1.0]hex-3-en-2-one core from an alkene, an alkyne, and carbon monoxide. researchgate.net Additionally, the convergent synthesis of bicyclo[3.1.0]hexanes has been achieved through a (3+2) annulation of cyclopropenes with cyclopropylanilines under photoredox catalysis. rsc.org Intramolecular cyclopropanation of unsaturated keto esters is another powerful strategy for forming the bicyclo[3.1.0]hexane ring system. orgsyn.org These synthetic approaches underscore the importance of cycloaddition and cyclization reactions in accessing this class of bicyclic compounds.

Electrophilic and Nucleophilic Additions

As a saturated alcohol, this compound does not readily undergo electrophilic or nucleophilic addition reactions. However, its corresponding ketone, 6,6-dimethylbicyclo[3.1.0]hexan-3-one, is susceptible to nucleophilic attack at the carbonyl carbon.

A key reaction of bicyclo[3.1.0]hexan-3-one is its conversion to an enolate by a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an electrophile. For example, the enolate of bicyclo[3.1.0]hexan-3-one has been shown to react with ethyl difluoroacetate (B1230586) in a nucleophilic addition-elimination sequence to introduce a difluoroacetyl group at the 2-position. googleapis.com This demonstrates the ability to functionalize the ring adjacent to the carbonyl group through nucleophilic addition to an activated derivative.

KetoneBaseElectrophileSolventTemperatureProductReference
bicyclo[3.1.0]hexan-3-oneLDAethyl difluoroacetateTHF-78 °C to 27 °C2-(2,2-difluoroacetyl)bicyclo[3.1.0]hexan-3-one googleapis.com

Oxidative and Reductive Manipulations

Oxidative Manipulations: As discussed in section 4.1, the primary oxidative manipulation of this compound is its conversion to 6,6-dimethylbicyclo[3.1.0]hexan-3-one. The synthesis of this ketone has been developed on a scalable basis from (+)-3-carene, a naturally occurring monoterpene. lookchem.comthieme-connect.comthieme-connect.com The oxidation of (+)-3-carene itself with lead tetraacetate has been shown to produce a complex mixture of products, including 3-acetyl-6,6-dimethylbicyclo[3.1.0]hexane, indicating that oxidative processes can lead to the formation of the bicyclo[3.1.0]hexane ring system with further functionalization. sci-hub.st

Reductive Manipulations: The reduction of the corresponding ketone, 6,6-dimethylbicyclo[3.1.0]hexan-3-one, provides a direct route back to the alcohol. This transformation can be achieved using a variety of reducing agents, with the choice of reagent influencing the stereochemical outcome of the resulting alcohol. Common reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereoselectivity of the reduction is influenced by the steric hindrance imposed by the bicyclic ring system, with the hydride typically attacking from the less hindered face. Microbial transformations have also been utilized for the reduction of related bicyclic enones, offering a green chemistry approach to the synthesis of chiral alcohols. scispace.com

Derivatization and Analog Synthesis Based on 1r,3s,5s 6,6 Dimethylbicyclo 3.1.0 Hexan 3 Ol

Synthesis of Ester and Ether Derivatives

The hydroxyl group of (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol is amenable to standard functionalization reactions to form esters and ethers. Esterification can be achieved through reaction with carboxylic acids, acyl chlorides, or anhydrides under appropriate catalytic conditions. While specific studies detailing extensive ester libraries of this exact alcohol are not prominent, related structures have been successfully derivatized. For instance, chemoenzymatic studies on the structurally similar (+)-1-[(1S,5R)-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl)]ethanol have demonstrated the formation of acetate (B1210297) esters using lipase-mediated catalysis. researchgate.net This highlights the accessibility of the hydroxyl group on the bicyclo[3.1.0]hexane framework for acylation.

Ether derivatives can be synthesized via methods such as the Williamson ether synthesis, where the corresponding alkoxide of this compound would be reacted with an alkyl halide. The specific reaction conditions would be chosen to accommodate the steric environment of the secondary alcohol.

Introduction of Additional Functional Groups on the Bicyclic Scaffold

A primary strategy for introducing further functionality to the bicyclic scaffold involves the oxidation of the C3-hydroxyl group to a ketone. This transformation yields the key intermediate, 6,6-dimethylbicyclo[3.1.0]hexan-3-one, which serves as a precursor for a wide array of subsequent modifications. The synthesis of this ketone has been described using various oxidizing agents. One documented method involves the use of N-methylmorpholine N-oxide (NMO) as a co-oxidant with a catalytic amount of tetrapropylammonium (B79313) perruthenate (TPAP). google.com This reaction provides a reliable route to the corresponding ketone, which can then be used in further synthetic elaborations.

Table 1: Oxidation of Bicyclic Alcohol to Ketone
Starting MaterialReagentsProductReference
(±)-6,6-Dimethyl-bicyclo[3.1.0]hexan-2-olN-methylmorpholine N-oxide (NMO), tetrapropylammonium perruthenate (TPAP), 4 Å molecular sieves(±)-6,6-Dimethyl-bicyclo[3.1.0]hexan-2-one google.com

Preparation of Nitrogen-Containing Bicyclic Analogs

The bicyclo[3.1.0]hexane framework is a core component of several antiviral medications, making the synthesis of its nitrogen-containing analogs an area of significant research interest. researchgate.netresearchgate.net These analogs, known as azabicyclo[3.1.0]hexanes, are typically synthesized through multi-step sequences that construct the nitrogen-containing ring system while maintaining the bicyclic structure.

One innovative approach achieves the gram-scale synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH) from 3-methyl-2-butenol in seven steps, with a key step being a Ru(II)-catalyzed intramolecular cyclopropanation. researchgate.netresearchgate.net Other routes focus on the synthesis of functionalized analogs, such as methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, which is prepared as a racemic mixture and then resolved using chiral acids like di-p-toluoyl-D-tartaric acid to isolate the desired (1R,2S,5S) enantiomer. google.com This enantiomerically pure intermediate is crucial for the synthesis of specific pharmaceutical agents. The resulting 6-amino-3-azabicyclo[3.1.0]hexane core can be further derivatized through reactions with various electrophiles to create complex, highly functionalized molecules with potential biological activity. nih.gov

Table 2: Examples of Nitrogen-Containing Bicyclo[3.1.0]hexane Analogs and Synthetic Strategies
Target CompoundKey Synthetic StrategySignificanceReference
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH)Ru(II)-catalyzed intramolecular cyclopropanationCrucial component in antiviral drugs like boceprevir. researchgate.netresearchgate.net
(1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylateSynthesis of racemate followed by chiral resolution with di-p-toluoyl-D-tartaric acid.Key intermediate for medicinal compounds. google.com
Functionalized 6-amino-3-azabicyclo[3.1.0]hexane derivativesNucleophilic substitution reactions using the core amine scaffold.Building blocks for potent gyrase inhibitors and other bioactive molecules. nih.gov

Heterocyclic Fusions and Modifications

The modification of the bicyclo[3.1.0]hexane scaffold can be extended to the fusion of additional heterocyclic rings, creating complex polycyclic systems. A common strategy to achieve this involves using the ketone intermediate, 6,6-dimethylbicyclo[3.1.0]hexan-3-one, as a substrate for condensation reactions. For example, the reaction of a ketone with a hydrazine (B178648) derivative is a classical method for the synthesis of pyrazoles.

In this context, 6,6-dimethylbicyclo[3.1.0]hexan-3-one can serve as a precursor to fused pyrazole (B372694) derivatives. google.com The general approach would involve the condensation of the ketone with a substituted hydrazine, which, upon cyclization and dehydration (or subsequent oxidation, depending on the desired aromaticity), would yield a pyrazole ring fused to the original bicyclic system. This strategy allows for the incorporation of the rigid bicyclo[3.1.0]hexane moiety into novel, larger heterocyclic frameworks, potentially leading to compounds with unique steric and electronic properties for investigation in medicinal chemistry.

Compound Index

Table 3: List of Chemical Compounds
Compound Name
This compound
(+)-1-[(1S,5R)-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl)]ethanol
6,6-dimethylbicyclo[3.1.0]hexan-3-one
(±)-6,6-Dimethyl-bicyclo[3.1.0]hexan-2-ol
(±)-6,6-Dimethyl-bicyclo[3.1.0]hexan-2-one
N-methylmorpholine N-oxide (NMO)
tetrapropylammonium perruthenate (TPAP)
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH)
3-methyl-2-butenol
methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
di-p-toluoyl-D-tartaric acid
6-amino-3-azabicyclo[3.1.0]hexane

Theoretical and Computational Studies of 1r,3s,5s 6,6 Dimethylbicyclo 3.1.0 Hexan 3 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetic properties of molecules like (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol. For the parent bicyclo[3.1.0]hexane system, calculations have been performed to understand the factors that govern its structural preferences and stability. conicet.gov.ar

Research using methods such as M06-2X/6-311++G(d,p) has shown that the bicyclo[3.1.0]hexane skeleton preferentially adopts a "boat-like" conformation over a "chair-like" one. conicet.gov.ar This preference is driven by the steric hindrance imposed by the fused cyclopropane (B1198618) ring, which favors a pseudo-equatorial orientation to minimize repulsion between pseudo-axial hydrogen atoms. conicet.gov.ar

Electronic factors also play a crucial role. Natural Bond Orbital (NBO) analysis on analogous systems, such as 1,5-diazabicyclo[3.1.0]hexane, reveals that stabilizing hyperconjugative interactions contribute significantly to the conformational preference. acs.org For instance, an n(N) → σ*(C-C) anomeric effect was identified as a key stabilizing factor in the boat conformation of the diaza-analog. acs.org For this compound, similar analyses would likely highlight hyperconjugative interactions involving the oxygen lone pairs of the hydroxyl group and the strained sigma bonds of the bicyclic framework.

Table 1: Hypothetical Electronic Properties of this compound (Calculated) This table is illustrative, based on typical values for similar organic molecules, as specific computational data for the target compound is not readily available in the cited literature.

PropertyPredicted ValueSignificance
HOMO Energy ~ -6.5 eVIndicates the molecule's capacity to donate electrons; relevant to its reactivity with electrophiles.
LUMO Energy ~ +1.2 eVIndicates the molecule's capacity to accept electrons; relevant to its reactivity with nucleophiles.
HOMO-LUMO Gap ~ 7.7 eVRelates to electronic stability and the energy required for electronic excitation.
Dipole Moment ~ 1.8 DQuantifies the polarity of the molecule, influenced by the hydroxyl group, affecting solubility and intermolecular forces.
Stabilization Energy (E2) > 2.0 kcal/molFrom NBO analysis, this value for interactions like LP(O) -> σ*(C-C) would quantify the strength of stabilizing hyperconjugation.

Molecular Dynamics Simulations of Conformational Space

Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior and accessible conformations of a molecule over time. For this compound, MD simulations would complement static quantum chemical calculations by providing a picture of the molecule's flexibility and the transitions between different energy minima.

The bicyclo[3.1.0]hexane framework imposes significant conformational rigidity. This structural constraint is a valuable feature in medicinal chemistry, as it reduces the entropic penalty upon binding to a biological target by locking the molecule into a specific bioactive conformation.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. For the bicyclo[3.1.0]hexane scaffold, several key reaction pathways have been investigated.

One important reaction is the semi-Pinacol rearrangement used in its synthesis, where a bromohydrin precursor undergoes ring contraction to form the bicyclic ketone. lookchem.com Another critical set of reactions involves the cleavage of the strained cyclopropane ring. Theoretical studies can model these pathways, such as the acid- and base-catalyzed methanolysis of bicyclo[3.1.0]hexane systems. Under acidic conditions, cleavage of the C1-C6 bond is typically favored, whereas basic conditions can lead to the cleavage of the C1-C5 bond.

Furthermore, computational studies have explored the photochemical rearrangements of related bicyclo[3.1.0]hexene systems, providing insight into the electronic excited states and reaction coordinates that lead to complex structural transformations. acs.org

Table 2: Plausible Reaction Pathways for Bicyclo[3.1.0]hexane Systems This table summarizes reaction types studied for the core scaffold, which are applicable to derivatives like this compound.

Reaction TypeConditionsKey Intermediate/Transition StateTypical Product
Semi-Pinacol Rearrangement Silver(I) oxide (Ag₂O)Carbocation adjacent to the cyclopropane ringBicyclo[3.1.0]hexan-3-one
Acid-Catalyzed Ring Opening Acidic methanol (B129727)Protonated cyclopropane, C1-C6 bond cleavage4-Methoxycyclohexane derivative
Base-Catalyzed Ring Opening Basic methanolC1-C5 bond cleavage3-Methoxymethylcyclopentanone
Oxidation (of alcohol) Pyridinium chlorochromate (PCC)Chromate esterBicyclo[3.1.0]hexan-3-one lookchem.com

Spectroscopic Property Predictions (e.g., NMR, IR, CD)

Computational methods can accurately predict various spectroscopic properties, which aids in the structural characterization of novel compounds. By calculating parameters like nuclear magnetic shielding tensors (for NMR), vibrational frequencies (for IR), and rotatory strengths (for Circular Dichroism), a theoretical spectrum can be generated and compared with experimental data.

For this compound, DFT calculations (e.g., using the B3LYP functional) would be the method of choice.

NMR: ¹H and ¹³C chemical shifts can be predicted. The complex couplings arising from the rigid, non-planar structure can also be analyzed. researchgate.net For instance, the protons on the cyclopropane ring and those adjacent to the hydroxyl group would have characteristic shifts and splitting patterns.

IR: The vibrational frequencies corresponding to key functional groups, such as the O-H stretch of the alcohol (around 3300-3500 cm⁻¹) and the C-H stretches of the bicyclic frame, can be calculated.

CD: Given the molecule's chirality, predicting its circular dichroism spectrum would be essential for confirming its absolute stereochemistry.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on computational predictions and known values for similar bicyclic terpene structures. Actual experimental values may vary.

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C3 (CH-OH) 65-75Carbon bearing the hydroxyl group, deshielded by the electronegative oxygen.
C6 (C(CH₃)₂) 35-45Quaternary carbon of the cyclopropane ring, part of the strained three-membered ring.
C1, C5 (Bridgehead CH) 30-40Bridgehead carbons involved in the fusion of the two rings.
C2, C4 (CH₂) 25-35Methylene carbons in the five-membered ring.
gem-Dimethyl (CH₃) 20-30Methyl groups attached to C6.

Ligand-Receptor Interaction Modeling for Analogous Systems

The rigid bicyclic structure of this compound makes it an interesting candidate for ligand-receptor interaction modeling, particularly in fields like medicinal chemistry and olfaction science. myskinrecipes.com Molecular docking simulations can predict how this molecule might bind to the active site of a protein, such as an enzyme or an olfactory receptor.

These simulations position the ligand (the bicyclic alcohol) within the receptor's binding pocket and score the interaction based on factors like shape complementarity and intermolecular forces. The key interactions for this molecule would likely involve:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming strong, directional interactions with polar residues (e.g., Ser, Thr, His) in the receptor.

Hydrophobic Interactions: The dimethylcyclopropane and cyclopentane (B165970) portions of the molecule provide a nonpolar surface area for favorable van der Waals and hydrophobic interactions with nonpolar residues (e.g., Leu, Val, Phe).

Modeling studies on analogous systems help in designing molecules with enhanced binding affinity and selectivity for a specific biological target.

Table 4: Hypothetical Ligand-Receptor Interactions for this compound This table illustrates the types of data generated from a molecular docking simulation with a hypothetical receptor.

Interaction TypeLigand GroupReceptor Residue (Example)Estimated Interaction Energy (kcal/mol)
Hydrogen Bond (Donor) 3-hydroxyl (-OH)Aspartate (ASP)-3.0 to -5.0
Hydrogen Bond (Acceptor) 3-hydroxyl (-OH)Serine (SER)-2.5 to -4.0
Hydrophobic (van der Waals) gem-dimethyl groupLeucine (LEU)-1.5 to -2.5
Hydrophobic (van der Waals) Bicyclic scaffoldPhenylalanine (PHE)-2.0 to -3.0

Advanced Spectroscopic and Chiroptical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is required for complete structural and stereochemical assignment.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The rigid bicyclo[3.1.0]hexane system results in distinct chemical shifts for axial and equatorial protons, with coupling constants (J-values) being highly dependent on the dihedral angles between them, as described by the Karplus equation. The protons on the cyclopropane (B1198618) ring (H1 and H5) are expected to appear at unusually high field (low ppm) due to the ring's shielding effects. The proton attached to the hydroxyl-bearing carbon (H3) would appear as a multiplet, with its coupling to adjacent protons confirming its position.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The two methyl carbons of the gem-dimethyl group are diastereotopic and thus expected to show distinct chemical shifts. The carbons of the cyclopropane ring will also resonate in a characteristic upfield region.

Two-dimensional NMR techniques are essential for assembling the full picture.

COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, allowing for the tracing of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons like C6.

NOESY (Nuclear Overhauser Effect Spectroscopy) is paramount for determining the stereochemistry. It reveals through-space proximity between protons. For the (1R,3S,5S) stereoisomer, specific NOE correlations would be expected, for instance, between one of the C6-methyl groups and specific protons on the five-membered ring, confirming their relative orientation.

While specific experimental data for this exact isomer is not widely published, the following table outlines the expected chemical shifts based on analyses of similar bicyclo[3.1.0]hexane structures. researchgate.net

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
C125-350.8-1.2m
C230-401.5-2.0m
C365-753.8-4.2m
C430-401.6-2.1m
C525-350.9-1.3m
C620-30--
C7 (CH₃)20-281.0-1.2s
C8 (CH₃)15-250.9-1.1s
OH-Variablebr s

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a mass measurement with high accuracy, allowing for the unambiguous confirmation of the molecular formula, C₈H₁₄O.

Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, and the resulting pattern is a characteristic fingerprint that provides valuable structural information. For this compound, the molecular ion peak (M⁺) at m/z 126 would be observed. Key fragmentation pathways for alcohols include:

Dehydration: Loss of a water molecule (H₂O, 18 Da) is a common fragmentation for alcohols, which would lead to a significant peak at m/z 108 ([M-18]⁺).

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom.

Ring Fragmentation: The strained bicyclic system is prone to characteristic cleavages. Rupture of the cyclopropane ring followed by further fragmentation of the five-membered ring can lead to a series of smaller ions. aip.org For instance, fragmentation patterns observed in related bicyclic systems often show losses of methyl ([M-15]⁺) and larger alkyl fragments. libretexts.org

Interactive Table: Expected Key Fragments in the Mass Spectrum
m/z ValueProposed Fragment IdentityFragmentation Pathway
126[C₈H₁₄O]⁺Molecular Ion (M⁺)
111[M - CH₃]⁺Loss of a methyl radical
108[M - H₂O]⁺Loss of water (dehydration)
93[M - H₂O - CH₃]⁺Dehydration and loss of methyl
83[C₆H₁₁]⁺Ring fragmentation
67[C₅H₇]⁺Ring fragmentation

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and the molecular skeleton based on their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by features associated with the hydroxyl group and the strained bicyclic alkane framework.

Key expected vibrational modes include:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretches: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arise from the sp³ C-H bonds of the cyclopentane (B165970) and methyl groups. Additionally, the C-H bonds on the cyclopropane ring are expected to give rise to characteristic stretches at slightly higher frequencies, typically in the 3000-3100 cm⁻¹ region. researchgate.net

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region corresponds to the C-O stretching vibration of the secondary alcohol.

Skeletal Vibrations: The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to C-C stretching and various bending modes of the bicyclic skeleton. These are highly characteristic of the molecule's specific structure and strain.

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and would be useful for analyzing the symmetric vibrations of the carbon skeleton.

Interactive Table: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensity
3600-3200O-H stretchStrong, Broad
3100-3000C-H stretch (cyclopropane)Medium
2960-2850C-H stretch (alkane)Strong
1470-1450CH₂ bendMedium
1380-1365C-H bend (gem-dimethyl)Medium
1150-1050C-O stretchStrong

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to investigate chiral molecules. nih.gov Since this compound is a chiral molecule, it will exhibit optical activity. CD measures the differential absorption of left and right circularly polarized light, while ORD measures the variation of optical rotation with wavelength.

The alcohol chromophore itself has a weak electronic transition in the far UV, which may not be easily accessible. However, the molecule's chirality will result in a characteristic CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum are exquisitely sensitive to the three-dimensional arrangement of atoms around the chromophore.

Modern approaches combine experimental chiroptical measurements with quantum chemical calculations. rsc.org The standard methodology involves:

Measuring the experimental CD and/or ORD spectra of the compound.

Performing computational modeling (typically using Density Functional Theory, DFT) to predict the theoretical CD/ORD spectra for a known absolute configuration (e.g., the (1R,3S,5S) enantiomer).

Comparing the experimental spectrum with the calculated spectrum. A match between the two provides a highly confident assignment of the molecule's absolute configuration.

This combined approach is particularly valuable for complex molecules like this one, where empirical rules for predicting Cotton effects may be unreliable. Studies on other bicyclo[3.1.0]hexane derivatives have successfully used this method to determine their absolute configurations. rsc.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, this technique can provide precise and unambiguous information on bond lengths, bond angles, and solid-state conformation.

Crucially for a chiral molecule, X-ray diffraction analysis using anomalous dispersion can determine the absolute configuration without ambiguity. By measuring the diffraction intensities of Friedel pairs, the Flack parameter can be calculated; a value close to zero for the assumed stereochemistry confirms the assignment.

The crystal structure would explicitly show the cis fusion of the cyclopropane and cyclopentane rings and the relative orientations of the hydroxyl group and the gem-dimethyl groups, confirming the (1R,3S,5S) stereochemistry. While a crystal structure for the title compound is not publicly available, data from related bicyclic structures demonstrate the power of this technique. For example, a complex derivative containing the 6,6'-dimethyl-bi(bicyclo[3.1.0]hexane) core has been fully characterized by X-ray diffraction. researchgate.net

Interactive Table: Representative Crystallographic Data for a Bicyclo[3.1.0]hexane Derivative
ParameterExample ValueSignificance
Crystal SystemMonoclinicDescribes the shape of the unit cell
Space GroupP2₁Describes the symmetry within the unit cell
a, b, c (Å)6.85, 17.75, 13.73Unit cell dimensions
β (°)99.01Unit cell angle
V (ų)1649Volume of the unit cell
Flack Parameter~0Confirms absolute configuration
Data presented is for a related derivative to illustrate typical parameters.

Role As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Natural Product Analogs

The bicyclo[3.1.0]hexane skeleton is a key structural motif in a variety of bioactive molecules. (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol and its derivatives serve as valuable starting materials for the synthesis of analogs of natural products, particularly those with therapeutic potential. A significant area of this research is in the development of antiviral agents.

For instance, the bicyclo[3.1.0]hexane framework has been employed to create constrained analogs of sialic acid, designed to mimic the distorted conformation the natural substrate adopts within the active site of the influenza neuraminidase enzyme. By replacing the natural six-membered ring of sialic acid with the more rigid bicyclic system, chemists aim to create potent and selective inhibitors of this key viral enzyme.

Similarly, this scaffold is used in the synthesis of carbocyclic nucleoside analogs, such as North-methanocarba-thymidine (N-MCT), which exhibit potent antiviral activities. The bicyclo[3.1.0]hexane core restricts the conformation of the pseudosugar component, leading to enhanced binding with viral enzymes. Research has shown that both D- and L-bicyclo[3.1.0]hexenyl carbanucleosides can exhibit significant anti-HIV-1 and -2 activities.

Analog Type Target Rationale
Sialic Acid AnalogInfluenza NeuraminidaseMimicking the transition state conformation of the natural substrate.
Carbocyclic NucleosideViral Polymerases/Reverse TranscriptasesConformational restriction of the pseudosugar moiety for enhanced binding.

Chiral Scaffold in Asymmetric Synthesis

The inherent chirality and well-defined stereochemistry of this compound make it an excellent chiral building block. In asymmetric synthesis, such building blocks are used to construct enantiomerically pure complex molecules. The rigid bicyclic structure can effectively shield one face of a reactive center, directing incoming reagents to the opposite face and thereby controlling the stereochemical outcome of a reaction.

While specific applications of this compound as a detachable chiral auxiliary are not extensively documented in publicly available literature, its role as a permanent chiral element within a target molecule is well-established. By incorporating this chiral fragment, a foundation is laid for the subsequent stereocontrolled construction of the rest of the molecule. Its defined stereochemistry is crucial for achieving selective reactions in drug development.

Building Block for Pharmaceutical Intermediates

The

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The synthesis of bicyclo[3.1.0]hexane derivatives has traditionally relied on methods like intramolecular cyclopropanation. nih.gov However, the future of synthesizing these valuable scaffolds, including (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol, lies in the development of more efficient, sustainable, and versatile methodologies.

A primary focus is the expansion of biocatalysis and chemoenzymatic strategies . Lipases have already been successfully employed for the kinetic resolution of racemic bicyclic alcohols and the enantioselective hydrolysis of their esters, providing access to enantiomerically pure compounds. scirp.orgresearchgate.netacs.org Future work will likely involve screening for novel enzymes with higher efficiency and broader substrate scope, as well as engineering existing enzymes to tailor their selectivity for specific bicyclo[3.1.0]hexane targets. The use of whole-cell biotransformations also presents a green alternative to traditional chemical reagents. researchgate.net

Another promising avenue is the application of modern catalytic methods . Photoredox catalysis, for instance, has enabled the convergent synthesis of bicyclo[3.1.0]hexanes through a (3+2) annulation of cyclopropenes with aminocyclopropanes under mild conditions. nih.govrsc.org Similarly, gold-catalyzed cyclization of enynes offers another innovative route to this bicyclic system. researchgate.net Research is expected to broaden the scope of these catalytic transformations, allowing for the introduction of diverse functional groups and more complex substitution patterns with high stereocontrol. The development of dirhodium(II)-catalyzed cyclopropanation with low catalyst loadings also points towards more economical and practical large-scale syntheses. acs.org

Synthetic StrategyKey FeaturesPotential AdvantagesReference(s)
Biocatalysis Use of enzymes (e.g., lipases) for kinetic resolution and asymmetric acetylation.High enantioselectivity, mild reaction conditions, environmentally benign. scirp.orgresearchgate.netacs.org
Photoredox Catalysis Convergent (3+2) annulation of cyclopropenes and aminocyclopropanes.Builds the five-membered ring, mild conditions, accesses complex scaffolds. nih.govrsc.org
Metal Catalysis Dirhodium(II)-catalyzed cyclopropanation; Gold-catalyzed cyclization/hydroboration.High efficiency, low catalyst loadings, novel bond formations. researchgate.netacs.org
Organocatalysis Base-promoted intramolecular additions and ring contractions.Metal-free, stereocontrolled construction of the bicyclic core. nih.govresearchgate.net

Exploration of Untapped Reactivity Profiles

The high ring strain inherent in the bicyclo[3.1.0]hexane system makes it a fertile ground for discovering novel chemical transformations. nih.gov While some reactivity, such as the ring-opening of the cyclopropane (B1198618) moiety, has been explored, a vast potential remains untapped.

Future research will likely focus on leveraging the strained C-C bonds to participate in strain-release-driven reactions . This could include novel cycloadditions where the bicyclic framework acts as a unique reaction partner. researchgate.net The development of catalytic systems that can selectively activate and cleave specific bonds within the scaffold would open pathways to complex molecular architectures that are otherwise difficult to access.

Furthermore, the application of C-H activation and functionalization to the bicyclo[3.1.0]hexane core is a significant area for exploration. Directing group-assisted or transition-metal-catalyzed C-H activation could allow for the late-stage modification of the scaffold, providing rapid access to libraries of derivatives for biological screening. This approach circumvents the need for lengthy de novo syntheses for each new analog.

The intersection of bicyclo[3.1.0]hexane chemistry with photoredox and electro-organic catalysis is another emerging paradigm. acs.orgbeilstein-journals.org These methods can generate radical intermediates under exceptionally mild conditions, potentially enabling new types of bond formations and functionalizations that are not feasible with traditional thermal methods. For example, photoinduced reactions could unlock new pathways for cycloadditions or radical-mediated ring expansions. researchgate.netnih.gov

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and development of new chemical entities based on the bicyclo[3.1.0]hexane framework, integration with modern automation technologies is essential. Flow chemistry , or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability.

The adaptation of synthetic routes for compounds like this compound to flow reactors is a key research direction. Biocatalytic resolutions, which have been shown to be effective in continuous-flow microreactors, are a prime example. researchgate.netresearchgate.net This approach allows for efficient catalyst recycling and straightforward product isolation. Similarly, high-energy transformations, such as photochemical or certain metal-catalyzed reactions, can be performed more safely and efficiently in flow systems. researchgate.net

Pairing flow chemistry with automated synthesis platforms and high-throughput screening will enable the rapid generation and evaluation of compound libraries. Automated systems can perform sequential reaction steps, purifications, and analyses, drastically reducing the time required to explore the structure-activity relationships (SAR) of new bicyclo[3.1.0]hexane derivatives.

TechnologyApplication to Bicyclo[3.1.0]hexane SynthesisKey Benefits
Flow Chemistry Biocatalytic kinetic resolutions, photochemical reactions, multi-step syntheses.Improved safety, enhanced reaction control, scalability, efficient catalyst use.
Automated Synthesis Library generation for SAR studies, reaction optimization.High throughput, reduced manual labor, rapid exploration of chemical space.
High-Throughput Screening Evaluation of catalytic conditions, biological activity screening.Accelerated discovery of optimal reaction parameters and lead compounds.

Advanced Spectroscopic Probes for Dynamic Structural Analysis

While static structural information from X-ray crystallography and computational modeling has been invaluable, a deeper understanding of the dynamic behavior of the bicyclo[3.1.0]hexane scaffold is crucial. researchgate.netresearchgate.net The rigid framework of this system is not entirely static; the cyclopentane (B165970) portion can still adopt various conformations, such as boat-like or chair-like forms, which can influence its interaction with biological targets. researchgate.net

Future investigations will employ advanced spectroscopic techniques to probe these dynamics in real-time. Multi-dimensional and variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed insights into conformational equilibria and the energy barriers between different states. The application of these techniques can elucidate how substituents on the bicyclic core influence its conformational preferences.

Ultrafast spectroscopic methods , such as time-resolved infrared or electronic spectroscopy, could be used to observe the molecule's structural evolution during chemical reactions or upon electronic excitation. This is particularly relevant for understanding the mechanisms of photochemical reactions involving this scaffold.

These experimental approaches will be complemented by increasingly sophisticated computational chemistry . nih.govresearchgate.net Molecular dynamics simulations can model the behavior of bicyclo[3.1.0]hexane derivatives in solution and within protein binding pockets, providing a dynamic picture of the key interactions that govern molecular recognition and reactivity.

Expansion of Mechanistic Biological Investigations for Related Bicyclic Frameworks

The bicyclo[3.1.0]hexane scaffold has proven to be a highly effective "conformationally restricted" analogue for various five- and six-membered rings in biologically active molecules. nih.govnih.govoup.comnih.gov This rigidity often leads to enhanced binding affinity and selectivity for specific biological targets, as seen in ligands developed for adenosine (B11128), histamine (B1213489), and cannabinoid receptors. mdpi.comnih.govnih.gov While many such compounds have been synthesized and tested, a detailed mechanistic understanding of their interactions is often lacking.

A major future direction is the expansion of mechanistic biological studies to elucidate precisely how these rigid frameworks confer their advantageous properties. This involves moving beyond simple binding affinity measurements to more in-depth biophysical and structural biology investigations. Techniques such as co-crystallography of ligands with their target proteins, cryo-electron microscopy (cryo-EM), and advanced NMR methods can reveal the specific atomic-level interactions responsible for binding and activity.

Furthermore, these frameworks serve as excellent probes for exploring the structure-activity relationships (SAR) of their biological targets. nih.govmdpi.commdpi.com By systematically varying the substituents on the rigid bicyclic core and correlating these changes with biological activity, researchers can map the steric and electronic requirements of a receptor's binding pocket with high precision. This knowledge is critical for the rational design of next-generation therapeutic agents with improved potency and reduced off-target effects. drugdesign.orgnih.govmdpi.com

Research AreaKey TechniquesScientific GoalReference(s)
Structural Biology X-ray co-crystallography, Cryo-EMDetermine the precise binding mode of bicyclic ligands within their target receptors.-
Biophysical Analysis Isothermal titration calorimetry (ITC), Surface plasmon resonance (SPR)Quantify the thermodynamics and kinetics of ligand-receptor interactions.-
Mechanistic Studies Enzyme kinetics, Cell-based functional assaysElucidate the downstream effects of receptor binding and the mechanism of action. nih.govmdpi.com
SAR Exploration Systematic chemical modification and biological testingMap the binding site requirements to guide rational drug design. nih.govnih.govmdpi.com

Q & A

Basic Research Questions

Q. What are effective synthetic routes for (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol?

  • Methodology : The compound’s bicyclic structure can be synthesized via cyclopropanation or ring-closing metathesis. For example, analogous bicyclic systems (e.g., ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate) are synthesized using [3+2] cycloadditions or transition-metal-catalyzed reactions . Key steps include:

  • Cyclopropanation : Use of diazo compounds with transition metals (e.g., Rh(II)) to generate strained rings.
  • Stereocontrol : Chiral auxiliaries or catalysts to enforce the (1R,3S,5S) configuration.
    • Purification : Chromatography (silica gel or HPLC) and recrystallization are critical for isolating enantiomerically pure samples .

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • Analytical Techniques :

  • X-ray Crystallography : Resolves absolute configuration (e.g., as demonstrated for related bicyclic coumarin derivatives) .
  • NMR Spectroscopy : Use of NOESY/ROESY to detect spatial proximity of methyl groups and hydroxyl protons. Coupling constants (J values) in 1H^1H-NMR distinguish axial vs. equatorial substituents .
    • Comparative Data : Match optical rotation and spectral data with literature values for known stereoisomers .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Storage : Keep in a cool, ventilated area away from ignition sources. Use airtight containers to prevent oxidation of the alcohol group .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of vapors (use fume hoods) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties of this compound?

  • Tools :

  • LogP Calculation : Use software like MarvinSuite or ACD/Labs to estimate hydrophobicity (XlogP ~1.8, similar to bicyclic terpene alcohols) .
  • Molecular Dynamics (MD) : Simulate solubility in solvents (e.g., ethyl acetate or dichloromethane) based on polar surface area (TPSA ~20 Ų) .
    • Validation : Compare computed properties with experimental data (e.g., melting point, solubility) to refine force field parameters .

Q. What strategies resolve contradictions in stereochemical assignments between NMR and X-ray data?

  • Case Study : If NMR suggests axial hydroxyl orientation but X-ray shows equatorial, re-examine:

  • Solvent Effects : Conformational flexibility in solution vs. solid state (e.g., via variable-temperature NMR) .
  • Crystallographic Disorder : Check for partial occupancy in X-ray refinement .
    • Cross-Validation : Use vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) for additional confirmation .

Q. How does the compound’s bicyclic structure influence its biological activity compared to monocyclic analogs?

  • Structure-Activity Relationship (SAR) :

  • Rigidity : The bicyclo[3.1.0] system enforces a specific conformation, enhancing binding to enzymes (e.g., alcohol dehydrogenases) compared to flexible analogs .
  • Comparative Studies : Test inhibitory activity against fenchol (a related bicyclic terpene alcohol) in microbial assays .
    • Experimental Design : Use isothermal titration calorimetry (ITC) to measure binding affinity to target proteins .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol
Reactant of Route 2
(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.